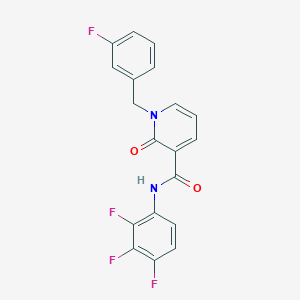

![molecular formula C14H18N2OS B2925308 (E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 865544-75-8](/img/structure/B2925308.png)

(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide, commonly referred to as MPTP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPTP is a heterocyclic compound that possesses a pivalamide group and a benzothiazole moiety. This compound is widely used in the field of neuroscience to study the mechanisms of action of Parkinson's disease.

Scientific Research Applications

Cytotoxic Activity

This compound has been studied for its potential in cancer therapy due to its cytotoxic properties. It has shown promising results against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The cytotoxic activity suggests that it could be developed into a chemotherapeutic agent that selectively targets tumor cells, potentially offering a more effective treatment with fewer side effects .

Antibacterial Activity

The antibacterial properties of this compound have also been explored. It has demonstrated good to moderate antibacterial activity against various bacterial strains. This indicates its potential use as a novel antibacterial agent, which could be particularly valuable in the fight against bacterial resistance .

Synthesis of Heterocycles

(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide can be used as a precursor in the synthesis of new heterocycles. These heterocycles, particularly those containing 1,2,3-triazole moieties, are of interest due to their pharmacological activities and potential applications in medicinal chemistry .

Development of Chemotherapeutics

The compound’s role in the development of new chemotherapeutics is significant. By acting selectively on cancerous cells, it could lead to the creation of drugs that are more targeted in their action, reducing the likelihood of damaging healthy cells and minimizing side effects .

Chemical Research

In chemical research, this compound can be utilized to study the behavior of benzothiazole derivatives under various conditions. This can provide insights into the reactivity and stability of such compounds, which is essential for designing drugs with optimal pharmacokinetics .

Molecular Probes

Due to its structural features, (E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide could be used to create molecular probes. These probes can help in understanding biological processes at the molecular level, which is crucial for the discovery of new therapeutic targets .

Drug Design

The compound’s structure and activity profile make it a valuable model for drug design. Researchers can use it to design new molecules with improved efficacy and safety profiles for various diseases, not limited to cancer and bacterial infections .

Material Science

While not directly related to its biological activities, the compound’s stability and planar structure make it interesting for material science applications. It could be used in the development of organic semiconductors or as part of electronic materials due to its potential for efficient intermolecular π–π overlap .

properties

IUPAC Name |

N-(3-ethyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2OS/c1-5-16-10-8-6-7-9-11(10)18-13(16)15-12(17)14(2,3)4/h6-9H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZOBQRWTXHTJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2SC1=NC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-butyl-4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2925227.png)

![2-(Furan-2-yl)-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2925229.png)

![5-chloro-2-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2925232.png)

![N-(2-ethylphenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2925235.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2925237.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride](/img/structure/B2925238.png)

![3-Ethenylsulfonyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]propanamide](/img/structure/B2925243.png)